molecular formula C5H4BBrO3S B3241247 3-Bromo-2-formylthiophene-5-boronic acid CAS No. 1451393-26-2

3-Bromo-2-formylthiophene-5-boronic acid

Cat. No. B3241247
CAS RN: 1451393-26-2
M. Wt: 234.87 g/mol
InChI Key: YPVLESYOWXKWCN-UHFFFAOYSA-N
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Description

Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves borylation approaches . Protodeboronation of pinacol boronic esters is a method that has been developed, utilizing a radical approach .


Chemical Reactions Analysis

Boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

1. Synthesis of Diverse Structures

3-Bromo-2-formylthiophene-5-boronic acid and its derivatives are pivotal in the synthesis of a variety of complex molecular structures. One significant application is in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. A unique method involving a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed to improve yields and purities by eliminating the critical acidic liberation step of boronic acid species, demonstrating the compound's versatility in facilitating complex organic reactions (Hergert et al., 2018).

2. Synthesis of Thioesters and Pyrazolines

Another research application of 3-Bromo-2-formylthiophene-5-boronic acid includes the synthesis of thioesters of thienylacrylic acid. This synthesis is accomplished by condensation with acetylenic thioethers in the presence of boron trifluoride etherate. Intriguingly, the reaction of the condensation products with hydrazine hydrate leads to intramolecular cyclization forming pyrazolines, showcasing the compound's role in producing complex heterocyclic structures (Deryagina et al., 1971).

3. Preparation of Pyridine-Substituted Hydroxythiophenes

The preparation of pyridine-substituted hydroxythiophenes further exemplifies the compound's utility in synthetic chemistry. The boronic esters of 3-Bromo-2-formylthiophene-5-boronic acid were utilized to produce 2-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes and 4-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes through hydrogen peroxide oxidation. This process highlights the compound's adaptability in the synthesis of complex, functionalized thiophenes, which are essential in various chemical industries (Gronowitz et al., 1992).

4. Synthesis of BODIPY–Chromophore Conjugates

3-Bromo-2-formylthiophene-5-boronic acid has also been employed in the synthesis of covalently linked boron–dipyrromethene–chromophore conjugates using 3-bromo boron dipyrromethene (BODIPY) as a key precursor. The conjugates display potential in applications ranging from fluorescent markers to energy transfer systems, demonstrating the compound's role in the advancement of materials science and photophysical chemistry (Khan & Ravikanth, 2011).

Future Directions

Boronic acids and their derivatives continue to be valuable building blocks in organic synthesis, and their use in reactions like the Suzuki–Miyaura coupling is likely to continue being explored . Future research may focus on developing new synthesis methods, improving the stability of these compounds, and expanding their applications .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-formylthiophene-5-boronic acid is the palladium catalyst used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The 3-Bromo-2-formylthiophene-5-boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction, which results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by 3-Bromo-2-formylthiophene-5-boronic acid, is part of a broader class of reactions known as palladium-catalyzed cross-coupling reactions . These reactions are crucial for the formation of complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of 3-Bromo-2-formylthiophene-5-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of 3-Bromo-2-formylthiophene-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it a versatile tool in organic synthesis .

properties

IUPAC Name

(4-bromo-5-formylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVLESYOWXKWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C=O)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-formylthiophene-5-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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